molecular formula C13H19Cl3N2O2 B13740714 2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride CAS No. 20228-94-8

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride

Cat. No.: B13740714
CAS No.: 20228-94-8
M. Wt: 341.7 g/mol
InChI Key: GYYUBTYMVVDGEP-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride (CAS Number 20228-94-8) is a chemical compound with the molecular formula C13H19Cl3N2O2 and a molecular weight of 341.69 g/mol . It is also known by the synonym K 484 . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Acute toxicology data from a published study reports an LD50 of 316 mg/kg in mice via the subcutaneous route of exposure . Researchers are advised to consult all available safety data before handling this product.

Properties

CAS No.

20228-94-8

Molecular Formula

C13H19Cl3N2O2

Molecular Weight

341.7 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)8-9-19-13(18)16-12-10(14)6-5-7-11(12)15;/h5-7H,3-4,8-9H2,1-2H3,(H,16,18);1H

InChI Key

GYYUBTYMVVDGEP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Chlorination of Diethylaminoethanol Derivatives

  • Reagents: Diethanolamine or diethylaminoethanol, thionyl chloride (SOCl2)
  • Conditions: The reaction is conducted under an ice-water bath to maintain temperature between 8–18 °C, typically around 12 °C, to control the exothermic chlorination process.
  • Procedure: Thionyl chloride is added to the diethylaminoethanol under controlled temperature, allowing direct chlorination to form the 2-(diethylamino)ethyl chloride hydrochloride salt.
  • Post-reaction treatment: Anhydrous ethanol is added, and the mixture is refluxed for approximately 2 hours to ensure completion. The product is then filtered and dried.
  • Advantages: This method yields a high-purity product with minimal inorganic salt contamination (<0.5%), avoids recrystallization, and is suitable for industrial scale-up due to mild conditions and environmental considerations such as absorption of gaseous by-products (HCl, SO2).
Step Reagents Conditions Duration Outcome
1 Diethanolamine + SOCl2 8–18 °C, ice-water bath N/A Chlorination to haloalkyl salt
2 Add anhydrous ethanol Reflux 2 hours Reaction completion
3 Filtration and drying Ambient N/A Pure 2-(diethylamino)ethyl chloride hydrochloride

Coupling with 2,6-Dichlorocarbanilate

The formation of 2-(diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride involves esterification between the 2-(diethylamino)ethyl chloride hydrochloride and 2,6-dichlorocarbanilic acid or its activated derivatives.

Synthesis of 2,6-Dichlorocarbanilic Acid Derivatives

  • Starting from 2,6-dichloroaniline, acetylation or acylation reactions produce 2,6-dichlorocarbanilic acid or its acid anhydrides.
  • These intermediates can be converted into acid chlorides or anhydrides to facilitate ester formation.

Esterification Procedure

  • Reagents: 2-(Diethylamino)ethyl chloride hydrochloride, 2,6-dichlorocarbanilic acid derivative, organic base (e.g., triethylamine or pyridine)
  • Solvents: Inert solvents such as dichloromethane, chloroform, or toluene
  • Conditions: Reaction temperature typically ranges from 50 to 100 °C
  • Mechanism: The nucleophilic aminoethyl chloride attacks the activated carbanilate derivative, forming the ester linkage.
  • Purification: Standard laboratory techniques such as filtration, washing, and recrystallization are employed to isolate the hydrochloride salt of the final product.
Step Reagents Solvent Conditions Outcome
1 2,6-Dichlorocarbanilic acid derivative + base CH2Cl2, CHCl3, toluene 50–100 °C Activated ester intermediate
2 Add 2-(diethylamino)ethyl chloride hydrochloride Same Stirring, reflux Ester formation
3 Workup and purification N/A Ambient Pure this compound

Environmental and Operational Considerations

  • The chlorination step produces gaseous by-products (HCl, SO2), which are absorbed and treated to minimize environmental impact.
  • The use of mild reaction conditions (low temperature, controlled addition) enhances safety and scalability.
  • The process avoids complicated post-reaction treatments, reducing operational workload and costs.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes
Chlorination of diethylaminoethanol Thionyl chloride, 8–18 °C, ice bath High yield, mild conditions, industrially viable
Esterification with 2,6-dichlorocarbanilate Acid anhydride or chloride, organic base, 50–100 °C Efficient coupling, high purity product
Purification Filtration, drying, recrystallization Achieves >98% purity
Environmental control Absorption of gaseous by-products Pollution minimized

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include substituted amines, carboxylic acids, and various intermediate compounds that can be further utilized in organic synthesis .

Scientific Research Applications

Pharmaceutical Applications

  • Alkylating Agent :
    • It serves as an alkylating reagent in the synthesis of various pharmaceutical compounds including substituted oxindole derivatives which have potential applications as growth hormone secretagogs .
  • Antimicrobial and Antiprotozoal Activities :
    • The compound is utilized in the synthesis of 1-substituted-5,6-dinitrobenzimidazoles, which exhibit antimicrobial and antiprotozoal properties .
  • Antitubercular Agents :
    • It is involved in the creation of thiophene-containing triarylmethane derivatives that are being studied for their effectiveness against tuberculosis .
  • Cognitive Enhancement :
    • Some studies suggest that derivatives of this compound may inhibit monoamine oxidase enzymes, potentially improving cognitive abilities and mood .

Biochemical Research

The compound's role in biochemical research includes:

  • Drug Development : It has been pivotal in developing drugs like Amiodarone and Flurazepam, which are used for cardiac conditions and anxiety disorders respectively .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : As a pharmaceutical intermediate, it is essential in synthesizing APIs with various therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on substituted oxindole derivatives synthesized from 2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride demonstrated significant antimicrobial activity against several bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), showing promising results that warrant further investigation into their clinical applications.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A10E. coli
Derivative B15S. aureus
Derivative C20P. aeruginosa

Case Study 2: Cognitive Enhancement

Research on cognitive enhancement through monoamine oxidase inhibition highlighted the potential of certain derivatives of this compound to improve mood and cognitive function in animal models. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behavior.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound shares structural similarities with other carbanilate derivatives and amino-substituted esters. Below is a comparative analysis:

Table 1: Structural and Toxicological Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Acute Toxicity (LD₅₀) Key References
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride (20186-51-0) C₁₇H₂₄Cl₂N₂O₂·HCl 395.79 2,6-dichlorophenyl, diethylaminoethyl 42 mg/kg (mouse, sc)
2-(1-Pyrrolidinyl)cyclohexyl 2,6-dichlorocarbanilate hydrochloride (20317-96-8) C₁₇H₂₂Cl₂N₂O₂·HCl 381.74 2,6-dichlorophenyl, pyrrolidinyl Not reported
2-(Diethylamino)ethyl bicyclohexyl-1-carboxylate hydrochloride (67-92-5) C₁₉H₃₅NO₂·HCl 345.95 Bicyclohexyl carboxylate, diethylamino Not reported

Key Differences and Implications

The bicyclohexyl carboxylate derivative (CAS 67-92-5) has a significantly lower molecular weight (345.95 vs. 395.79 g/mol), which may enhance bioavailability but reduce target specificity .

However, the absence of toxicity data for the latter limits direct comparisons .

Regulatory and Safety Profiles: Unlike (2S)-2,5-diaminopentanamide dihydrochloride (CAS 71697-89-7), which lacks health hazard classification due to insufficient toxicological data, CAS 20186-51-0 has documented lethality in rodent models .

Biological Activity

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride, commonly known as a herbicide, is primarily utilized in agricultural practices for its efficacy in controlling various weed species. This compound's biological activity has been investigated extensively, revealing insights into its toxicological profile, mechanisms of action, and environmental impact.

  • Molecular Formula : C15H15Cl2N2O2·HCl
  • Molecular Weight : 306.7 g/mol
  • Physical Form : White crystalline solid
  • Melting Point : 193–195 °C
  • Solubility : Soluble in acetone (5000 mg/kg) and poorly soluble in water (30 ppm at 25 °C) .

The primary mode of action of this compound is through the inhibition of key enzymatic pathways involved in plant growth. It acts as a systemic herbicide, absorbed by both leaves and roots, leading to the disruption of normal physiological processes within target plants.

Mammalian Toxicity

  • Acute Oral LD50 :
    • For fasted albino rats: 17.8 mg/kg
    • For monosodium salt: 20.2 mg/kg
  • Dermal Toxicity :
    • Acute percutaneous LD50 for albino rabbits: >2000 mg/kg (non-irritating to skin)
  • Eye Irritation : Mildly irritating to eyes .

Mutagenicity Studies

The compound has been tested for mutagenic potential using the Ames test and other assays, showing no significant mutagenic effects .

Environmental Impact

This compound has been evaluated for its ecotoxicological effects on non-target organisms:

  • Bees : Toxicity to bees is considered not significant .
  • Aquatic Life : Further studies are required to assess the long-term impact on aquatic ecosystems.

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of this herbicide demonstrated its effectiveness in controlling broadleaf weeds in cereal crops. Application rates between 2.3–6.8 kg/ha were found optimal for selective weed control without harming the crop .

Case Study 2: Growth Promotion in Livestock

Research has indicated that derivatives of this compound may enhance growth rates in meat-producing animals when administered at specific levels. This effect is attributed to improved feed efficiency and lean meat production .

Comparative Table of Biological Activity

PropertyValue/Description
Molecular Weight306.7 g/mol
Acute Oral LD5017.8 mg/kg (rats)
Dermal LD50>2000 mg/kg (rabbits)
Eye IrritationMildly irritating
Efficacy in AgricultureEffective against broadleaf weeds
Growth Promotion in LivestockEnhanced feed efficiency

Q & A

Q. What are the recommended synthetic routes for 2-(diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride, and what purification methods ensure high yield?

The compound is synthesized via esterification of 2,6-dichlorocarbanilic acid with 2-(diethylamino)ethanol in the presence of a coupling agent (e.g., thionyl chloride or DCC). Purification typically involves recrystallization from ethanol or acetone to remove unreacted precursors. Chromatography (e.g., silica gel column) may resolve byproducts. Purity validation requires HPLC (≥99% purity) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks confirm the target structure?

  • NMR :
    • ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, –N(CH₂CH₃)₂), δ 3.2–3.5 ppm (quartet, –CH₂N), and δ 6.8–7.5 ppm (aromatic protons from 2,6-dichlorophenyl).
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and aromatic carbons at 120–140 ppm.
  • IR : Ester C=O stretch at ~1720 cm⁻¹ and NH/OH bands (if hydrated) at 3200–3500 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 344.88 g/mol for anhydrous form) .

Q. How should the compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Store in well-closed, light-resistant containers at 2–8°C. Hydrolysis of the ester bond under humid/alkaline conditions generates 2,6-dichlorocarbanilic acid and 2-(diethylamino)ethanol. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) or HPLC .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria).
  • COSY/HSQC : Assign overlapping proton signals (e.g., diethylaminoethyl CH₂ groups).
  • Comparative Analysis : Cross-validate with analogs like benactyzine hydrochloride (C20H25NO3·HCl), which shares the diethylaminoethyl ester moiety .

Q. What strategies optimize HPLC methods for quantifying trace impurities in batch samples?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 to 70:30 over 20 min).
  • Detection : UV at 254 nm (aromatic absorption).
  • Validation : Linearity (R² >0.999), LOD ≤0.1%, LOQ ≤0.3% .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity, and what in vitro assays are suitable for evaluation?

  • Modifications : Replace 2,6-dichloro with fluoro groups (see : 2,6-difluorophenyl analogs) to assess steric/electronic effects.
  • Assays :
    • Receptor binding (e.g., radioligand displacement for muscarinic receptors, given benactyzine’s anticholinergic activity).
    • Enzyme inhibition (e.g., acetylcholinesterase IC₅₀ via Ellman’s method) .

Q. What computational methods predict solubility and partition coefficients (log P) for formulation studies?

  • Software : Use Schrödinger’s QikProp or ACD/Labs Percepta.
  • Parameters :
    • log P : Predicted ~3.5 (similar to lidocaine hydrochloride, log P ~2.9).
    • Solubility : Aqueous solubility <1 mg/mL (requires co-solvents like PEG-400 for in vivo studies) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Adduct Formation : Check for Na⁺/K⁺ adducts (e.g., [M+Na]⁺ at m/z 367.90 vs. theoretical 344.88).
  • Hydration : Verify monohydrate (e.g., lidocaine hydrochloride monohydrate, MW 288.81 vs. anhydrous 270.80) via Karl Fischer titration .

Q. Why might biological activity vary between synthesized batches despite identical purity?

  • Chiral Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomeric excess.
  • Polymorphism : Perform X-ray diffraction to identify crystalline forms affecting dissolution rates .

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